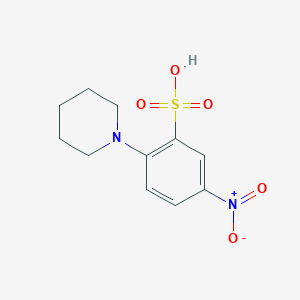![molecular formula C17H22O2 B14641553 4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde CAS No. 56075-05-9](/img/structure/B14641553.png)
4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde is an organic compound characterized by its unique structure, which includes a benzaldehyde moiety linked to a 3,7-dimethylocta-2,6-dien-1-yl group through an ether bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 3,7-dimethylocta-2,6-dien-1-ol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether bond. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) and conditions like elevated temperatures.
Major Products
Oxidation: 4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzoic acid.
Reduction: 4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties could be due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Comparación Con Compuestos Similares
Similar Compounds
Geraniol: 3,7-Dimethylocta-2,6-dien-1-ol, known for its pleasant floral aroma and use in perfumes.
Nerol: Another isomer of geraniol with similar applications in fragrances.
Geranyl acetate: An ester derivative used in flavorings and fragrances.
Uniqueness
4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde is unique due to the presence of both the benzaldehyde and 3,7-dimethylocta-2,6-dien-1-yl moieties, which confer distinct chemical and biological properties
Propiedades
Número CAS |
56075-05-9 |
|---|---|
Fórmula molecular |
C17H22O2 |
Peso molecular |
258.35 g/mol |
Nombre IUPAC |
4-(3,7-dimethylocta-2,6-dienoxy)benzaldehyde |
InChI |
InChI=1S/C17H22O2/c1-14(2)5-4-6-15(3)11-12-19-17-9-7-16(13-18)8-10-17/h5,7-11,13H,4,6,12H2,1-3H3 |
Clave InChI |
RFROFSRVRIXOFD-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCOC1=CC=C(C=C1)C=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-5-(furan-2-yl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B14641476.png)
![Acetic acid, [bis(1-methylethoxy)phosphinyl]-, 1-methylethyl ester](/img/structure/B14641486.png)

![1,3,5-Triazine, 2-chloro-4,6-bis[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]-](/img/structure/B14641495.png)



![Benzene, 1-[(2-chloro-2-propenyl)oxy]-4-methyl-](/img/structure/B14641520.png)
![3-[(Dimethylamino)methylidene]-1-benzothiophen-2(3H)-one](/img/structure/B14641525.png)




